Technical Whitepaper: Chemical, Physical, and Mechanistic Profiling of [(4-Pentynyloxy)methyl]benzene
Technical Whitepaper: Chemical, Physical, and Mechanistic Profiling of [(4-Pentynyloxy)methyl]benzene
Executive Summary
[(4-Pentynyloxy)methyl]benzene—commonly referred to as benzyl 4-pentynyl ether or 5-benzyloxy-1-pentyne—is a highly versatile, bifunctional building block widely utilized in advanced organic synthesis, medicinal chemistry, and materials science. Structurally, it features a terminal alkyne (pent-4-ynyl group) and a benzyl-protected primary alcohol.
This dual functionality allows the molecule to act as a critical linchpin in complex synthetic pathways. The terminal alkyne readily participates in transition-metal-catalyzed transformations, such as [2+2+2] cycloadditions[1], Sonogashira cross-couplings[2], and Cu(I)-catalyzed alkyne-azide cycloadditions (CuAAC). Simultaneously, the robust benzyl ether protects the latent hydroxyl group from premature reaction, allowing for strategic deprotection and downstream functionalization in multi-step drug development workflows.
Physicochemical Properties
Understanding the physical properties of [(4-Pentynyloxy)methyl]benzene is critical for optimizing reaction conditions, particularly in solvent selection and purification chromatography. Below is a consolidated table of its core physicochemical parameters[3].
| Property | Value / Description |
| Chemical Name | [(4-Pentynyloxy)methyl]benzene |
| Common Synonyms | Benzyl 4-pentynyl ether; 5-Benzyloxy-1-pentyne |
| CAS Number | 57618-47-0 |
| Molecular Formula | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | ~0.95 - 0.98 g/mL at 25 °C (estimated) |
| Solubility | Miscible in THF, DMF, DCM, and Toluene; Insoluble in water |
| Storage Conditions | Store below 30 °C in a dry, well-ventilated area under inert gas (Argon/N₂) to prevent alkyne oxidation. |
Synthesis and Handling Protocols
To obtain high-purity [(4-Pentynyloxy)methyl]benzene, the most reliable and scalable approach is the Williamson ether synthesis, utilizing 4-pentyn-1-ol and benzyl bromide. This protocol is designed as a self-validating system: the visible evolution of hydrogen gas confirms the formation of the active nucleophile, while TLC monitoring ensures complete consumption of the electrophile.
Williamson Ether Synthesis Methodology
Experimental Causality & Rationale: Sodium Hydride (NaH) is selected as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol. The resulting alkoxide is a potent nucleophile. Benzyl bromide is chosen for its high electrophilicity, facilitating a rapid Sₙ2 displacement. The benzyl group provides robust steric and electronic protection against the basic, acidic, or nucleophilic conditions frequently encountered in subsequent cross-coupling reactions.
Step-by-Step Protocol:
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Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes to ensure an anhydrous environment.
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Deprotonation: Dissolve 1.0 equivalent of 4-pentyn-1-ol in anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Cool the solution to 0 °C using an ice bath. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions. Self-Validation: The immediate evolution of H₂ gas visually confirms the formation of the alkoxide intermediate. Stir for 30 minutes at 0 °C.
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Alkylation: Add 1.1 equivalents of Benzyl Bromide dropwise via syringe over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
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Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise until effervescence ceases. Causality: This safely neutralizes any unreacted NaH and protonates trace unreacted alkoxide.
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Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (eluent: 95:5 Hexanes/Ethyl Acetate) to isolate the pure ether.
Caption: Workflow for the Williamson ether synthesis of [(4-Pentynyloxy)methyl]benzene.
Mechanistic Applications in Advanced Synthesis
Transition-Metal-Catalyzed [2+2+2] Cycloaddition[(4-Pentynyloxy)methyl]benzene is a prime substrate for constructing complex polycyclic systems with high atom economy. In the presence of Ruthenium catalysts (e.g., [Cp*RuCl]₄), the terminal alkyne undergoes[2+2+2] cycloaddition with 1,7-diynes and cyanamides to yield heavily functionalized benzo[c][2,7]naphthyridinones[5].
Mechanistic Causality: The terminal alkyne of the benzyl ether coordinates to the Ru center alongside the diyne. Oxidative cyclometalation forms a rigid ruthenacyclopentadiene intermediate. The cyanamide then inserts into the Ru-C bond, followed by reductive elimination to yield the tricyclic pyridine derivative[1]. The benzyl ether moiety remains completely intact throughout this harsh catalytic cycle, providing both a steric handle that influences regioselectivity and a chemical handle for later-stage deprotection.
Caption: Ruthenium-catalyzed [2+2+2] cycloaddition catalytic cycle.
Sonogashira Cross-Coupling in Bioconjugation
The terminal alkyne of 5-benzyloxy-1-pentyne is exceptionally reactive in Pd/Cu-cocatalyzed Sonogashira couplings. A prominent application is the synthesis of fluorescent BODIPY-FTY720 conjugates, which are utilized to study sphingosine 1-phosphate receptor modulation and macrophage function[2][4].
Mechanistic Causality: The Cu(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, rendering it highly nucleophilic. Concurrently, the Pd(0) catalyst undergoes oxidative addition into an aryl halide bond. Transmetalation of the alkynyl group from Cu to Pd, followed by reductive elimination, forms the new C(sp)-C(sp²) bond[4]. Following the coupling, the benzyl group is cleanly removed via Pd(OH)₂-catalyzed hydrogenolysis, revealing the free alcohol necessary for subsequent phosphorylation by endogenous sphingosine kinases.
Caption: Sonogashira cross-coupling catalytic cycle involving terminal alkynes.
References
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Sigma-Aldrich. "[(4-PENTYNYLOXY)METHYL]BENZENE AldrichCPR". Sigma-Aldrich Product Catalog.
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Domínguez, G., & Pérez-Castells, J. "Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions". Chemical Reviews, ACS Publications. 1
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Varela, I., et al. "Synthesis of Benzo[c][2,7]naphthyridinones and Benzo[c][2,6]naphthyridinones via Ruthenium-Catalyzed[2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides". Organic Letters, ACS Publications.5
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Bittman, R., et al. "Boron dipyrromethene difluoro (bodipy) conjugates". WO2009025767A1, Google Patents. 2
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Bittman, R., et al. "Synthesis and Spectral Properties of Cholesterol- and FTY720-Containing Boron Dipyrromethene Dyes". NIH Public Access / PMC. 4
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